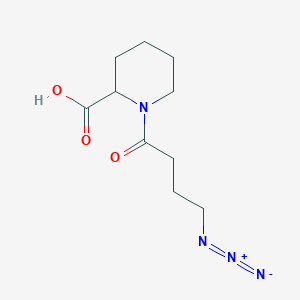![molecular formula C20H23N5O B2963617 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone CAS No. 2108363-15-9](/img/structure/B2963617.png)
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. With a complex structure featuring a triazole ring and a bicyclic octane framework, it holds potential for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multistep procedures starting from readily available starting materials. Key steps include the formation of the triazole ring through azide-alkyne cycloaddition (often referred to as 'click chemistry') and subsequent incorporation of the indole moiety.
Triazole Formation: Azide and alkyne precursors undergo a copper-catalyzed cycloaddition to form the triazole ring.
Indole Incorporation: The indole structure is introduced through a series of reactions, typically involving electrophilic aromatic substitution.
Bicyclic Octane Synthesis: This step involves constructing the 8-azabicyclo[3.2.1]octane scaffold, which may be achieved via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial synthesis of such a complex compound requires optimization for scalability and cost-efficiency. The use of continuous flow chemistry and high-throughput screening can significantly streamline the process, allowing for the production of large quantities under controlled conditions.
Análisis De Reacciones Químicas
This compound exhibits a variety of reactivity profiles:
Oxidation: Under oxidative conditions, it can form quinone-like structures.
Reduction: Reduction can lead to the cleavage of certain functional groups, modifying its activity.
Substitution Reactions: It can undergo nucleophilic substitutions, particularly at the indole nitrogen or triazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like permanganates or peroxides.
Reduction: Catalytic hydrogenation or use of metal hydrides.
Substitution: Utilization of alkyl halides or acyl halides for nucleophilic substitution.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Simplified analogs with fewer functional groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
This compound has found significant interest in several research areas:
Chemistry
As a Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Serves as a ligand in catalytic processes.
Biology
Enzyme Inhibition: Acts as an inhibitor for various enzymes due to its triazole and indole components.
Cell Signaling: Influences cellular pathways and has potential as a research tool in signal transduction studies.
Medicine
Antimicrobial Agent: Exhibits activity against a range of pathogens.
Anticancer Research: Shows potential in inhibiting cancer cell proliferation.
Neuropharmacology: Studied for its effects on neurotransmitter systems.
Industry
Material Science:
Pharmaceutical Intermediates: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mecanismo De Acción
Molecular Targets and Pathways
The compound interacts with various molecular targets, primarily enzymes and receptors, through its triazole and indole moieties. It modulates biological pathways by binding to active sites or allosteric sites, leading to inhibition or activation of specific proteins.
Comparación Con Compuestos Similares
Unique Features
Structural Complexity: The bicyclic framework and triazole-indole combination are unique.
Biological Activity: Exhibits a broader range of activities compared to simpler analogs.
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone: Similar in terms of triazole and indole presence but lacks the bicyclic octane structure.
8-Azabicyclo[3.2.1]octane Derivatives: Shares the bicyclic scaffold but with different substituents.
This article should provide a comprehensive overview of the compound and its various aspects
Propiedades
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-13-14(18-4-2-3-5-19(18)23)10-20(26)24-15-6-7-16(24)12-17(11-15)25-21-8-9-22-25/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSRLCCOFYLQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3C4CCC3CC(C4)N5N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-benzylsulfanylpyrimidin-4-yl)oxy-2,2,2-trichloroethyl]-2,2-dimethylpropanamide](/img/structure/B2963536.png)
phenyl]ethylidene})amine](/img/structure/B2963538.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2963540.png)
![1-(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2963542.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2963546.png)


![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2963551.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2963555.png)
![5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2963556.png)
